molecular formula C12H13ClO4 B14353195 2,2'-[(2-Chloro-1,4-phenylene)bis(oxymethylene)]bis(oxirane) CAS No. 91393-70-3

2,2'-[(2-Chloro-1,4-phenylene)bis(oxymethylene)]bis(oxirane)

Cat. No.: B14353195
CAS No.: 91393-70-3
M. Wt: 256.68 g/mol
InChI Key: DIQCVUZVAPYLCM-UHFFFAOYSA-N
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Description

2,2’-[(2-Chloro-1,4-phenylene)bis(oxymethylene)]bis(oxirane) is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of oxirane (epoxide) groups and a chlorinated aromatic ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(2-Chloro-1,4-phenylene)bis(oxymethylene)]bis(oxirane) typically involves the reaction of 2-chloro-1,4-benzenedimethanol with epichlorohydrin. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, which facilitates the formation of the oxirane rings. The reaction conditions often include elevated temperatures and controlled pH to ensure the complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,2’-[(2-Chloro-1,4-phenylene)bis(oxymethylene)]bis(oxirane) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2’-[(2-Chloro-1,4-phenylene)bis(oxymethylene)]bis(oxirane) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of high-performance polymers and resins.

Mechanism of Action

The mechanism of action of 2,2’-[(2-Chloro-1,4-phenylene)bis(oxymethylene)]bis(oxirane) involves the reactivity of its oxirane groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of various derivatives. The chlorinated aromatic ring can also participate in electrophilic aromatic substitution reactions, further expanding the compound’s reactivity profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-[(2-Chloro-1,4-phenylene)bis(oxymethylene)]bis(oxirane) is unique due to the presence of the chlorine atom on the aromatic ring, which imparts distinct reactivity and properties compared to its non-chlorinated counterparts. This structural feature allows for specific applications in areas where chlorinated compounds are advantageous .

Properties

CAS No.

91393-70-3

Molecular Formula

C12H13ClO4

Molecular Weight

256.68 g/mol

IUPAC Name

2-[[2-chloro-4-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane

InChI

InChI=1S/C12H13ClO4/c13-11-3-8(14-4-9-5-15-9)1-2-12(11)17-7-10-6-16-10/h1-3,9-10H,4-7H2

InChI Key

DIQCVUZVAPYLCM-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC2=CC(=C(C=C2)OCC3CO3)Cl

Origin of Product

United States

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